

Crystallographic Validation of Substituted Phenylthiourea Derivatives: A Comparative Analysis

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Compound of Interest

Compound Name: **1-(3-Methylphenyl)-2-thiourea**

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For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount for rational drug design and structure-activity relationship studies. X-ray crystallography provides the definitive method for elucidating these structures. This guide offers a comparative analysis of the crystal structure of 3-Acetyl-1-(3-methylphenyl)thiourea, a derivative of the target compound **1-(3-Methylphenyl)-2-thiourea**, and contextualizes it with other related substituted phenylthiourea structures.

While a crystallographic study for the specific compound **1-(3-Methylphenyl)-2-thiourea** (CAS 621-40-9, Formula: C8H10N2S) is not readily available in the searched literature, extensive data exists for its N-acetylated derivative, 3-Acetyl-1-(3-methylphenyl)thiourea, as well as other positional isomers and substituted analogs. This guide will leverage this available data to provide a comprehensive structural comparison, offering insights into the conformational properties and intermolecular interactions that govern the solid-state architecture of this class of compounds.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 3-Acetyl-1-(3-methylphenyl)thiourea and compares them with other relevant thiourea derivatives. This data is crucial for understanding how substituent changes on the phenyl ring influence the crystal packing and molecular geometry.

Parameter	3-Acetyl-1-(3-methylphenyl)thiourea[1][2]	3-Acetyl-1-(2-methylphenyl)thiourea	1-(3-Chlorophenyl)thiourea[3]	1,3-Bis(2-chlorophenyl)thiourea
Chemical Formula	C10H12N2OS	C10H12N2OS	C7H7ClN2S	C13H10Cl2N2S
Molecular Weight	208.29	208.28	186.66	297.19
Crystal System	Monoclinic	Monoclinic	Triclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c	P-1	P2 ₁ /c
a (Å)	7.6841 (9)	5.0444 (2)	5.4406 (3)	11.9999 (3)
b (Å)	14.943 (1)	20.7019 (9)	8.5715 (4)	14.6811 (3)
c (Å)	9.5358 (9)	9.9464 (4)	9.2392 (4)	8.0806 (2)
α (°)	90	90	104.221 (2)	90
β (°)	107.49 (1)	95.116 (2)	91.776 (2)	109.509 (1)
γ (°)	90	90	96.362 (2)	90
Volume (Å ³)	1044.32 (18)	1034.55 (7)	414.33 (3)	1341.84 (5)
Z	4	4	2	4
Dihedral Angle (Phenyl Ring & Side Chain)	14.30 (7)°	78.75 (5)°	64.80 (6)°	55.37 (7)° (between rings)
Key Hydrogen Bonds	N-H…O (intramolecular), N-H…S	N-H…O (intramolecular), N-H…S	N-H…S, N-H…Cl	N-H…S, C-H…Cl

Key Structural Insights from 3-Acetyl-1-(3-methylphenyl)thiourea

The crystal structure of 3-Acetyl-1-(3-methylphenyl)thiourea reveals several important conformational features. The two N-H bonds of the thiourea moiety adopt an anti conformation

relative to each other.[1][2] Similarly, the amide C=O and the thiourea C=S groups are also in an anti orientation.[1][2] A notable feature is the presence of an intramolecular N-H···O hydrogen bond, which forms a stable six-membered ring motif known as an S(6) ring.[1][2]

In the crystal lattice, molecules are linked into chains along the[1] direction via N-H···S hydrogen bonds.[1] The dihedral angle between the benzene ring and the thiourea side chain is relatively small at 14.30 (7)°.[1][2]

Comparison with Related Structures

The substitution pattern on the phenyl ring significantly impacts the molecular conformation and crystal packing.

- **Positional Isomerism (3-methyl vs. 2-methyl):** In the case of 3-Acetyl-1-(2-methylphenyl)thiourea, the dihedral angle between the toluene and the N-carbamothioylacetamide units is much larger at 78.75 (5)°.[4] This significant twist is likely due to the steric hindrance imposed by the methyl group at the ortho position. Despite this conformational difference, it also exhibits an intramolecular N-H···O hydrogen bond forming an S(6) ring and intermolecular N-H···S hydrogen bonds.[4]
- **Electronic Effects (Methyl vs. Chloro):** The structure of 1-(3-Chlorophenyl)thiourea shows a dihedral angle of 64.80 (6)° between the thiourea plane and the benzene ring.[3] In its crystal structure, molecules are linked into two-dimensional sheets through a combination of N-H···S and N-H···Cl hydrogen bonds.[3] This highlights how changing the electronic nature of the substituent (from the electron-donating methyl group to the electron-withdrawing chloro group) influences the intermolecular interactions.
- **Disubstitution:** In 1,3-Bis(2-chlorophenyl)thiourea, the molecule is twisted with a dihedral angle of 55.37 (7)° between the two benzene rings.[5] Unlike the other examples, the N-H atoms are syn to each other. The crystal packing is characterized by N-H···S and C-H···Cl interactions.[5]

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. The general experimental workflow is outlined below.

Synthesis and Crystallization

The synthesis of substituted phenylthioureas typically involves the reaction of the corresponding substituted aniline with a thiocyanate salt in the presence of an acyl chloride (for the N-acetylated derivatives) or isothiocyanate.

For instance, 3-Acetyl-1-(3-methylphenyl)thiourea was synthesized by reacting 3-methylaniline with acetyl chloride and ammonium thiocyanate in acetone.[\[1\]](#) Single crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent from a solution of the purified compound.[\[1\]](#)

X-ray Data Collection and Structure Refinement

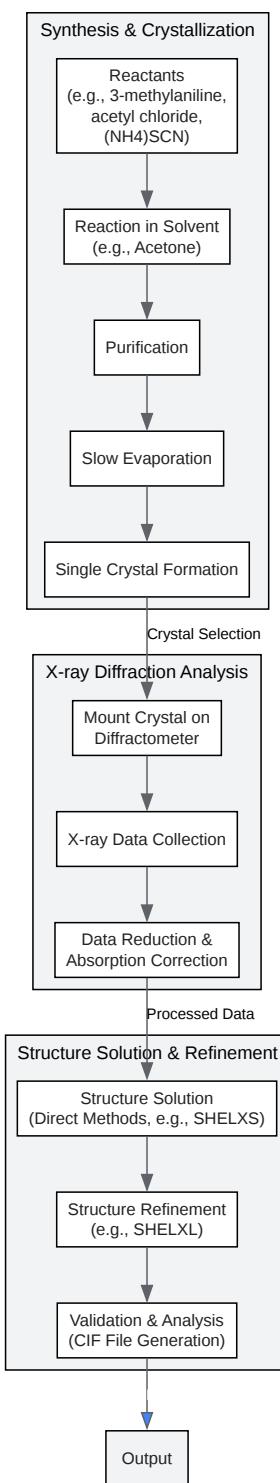
A suitable single crystal is mounted on a diffractometer. X-rays (commonly Mo K α radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector. The collected data is then used to solve and refine the crystal structure.

- Data Collection: An Oxford Diffraction or Bruker SMART APEXII CCD area-detector diffractometer is typically used for data collection.[\[1\]](#)[\[3\]](#)
- Structure Solution: The crystal structure is solved using direct methods, for example, with the SHELXS97 program.
- Structure Refinement: The structural model is refined on F^2 using full-matrix least-squares techniques, often with the SHELXL97 program.[\[4\]](#) Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

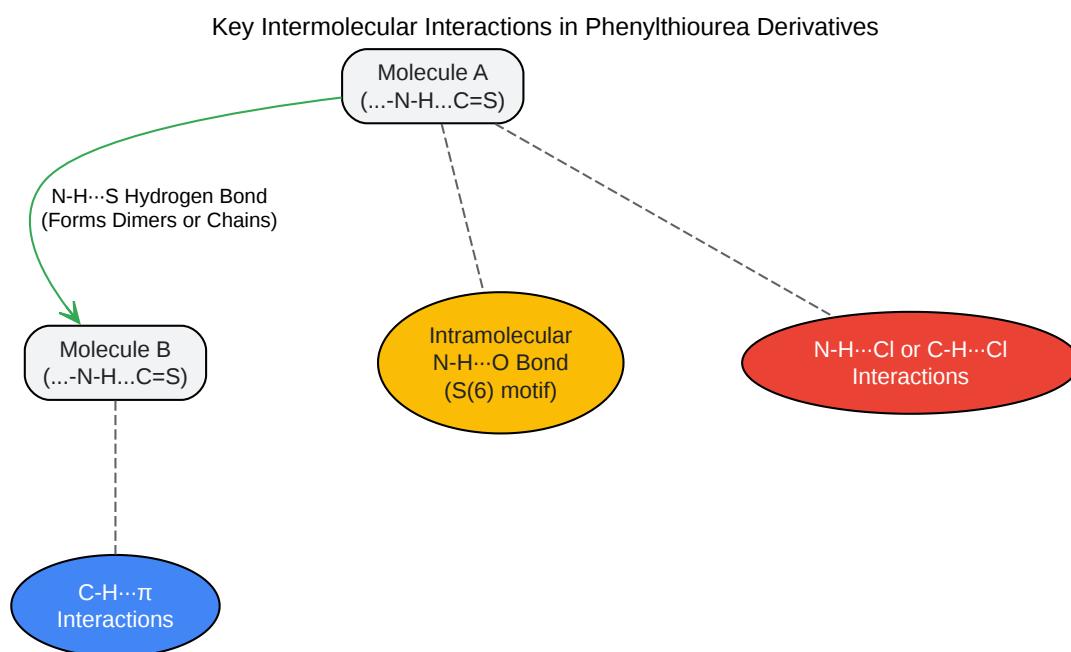
Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the validation of the thiourea structures.

Experimental Workflow for Crystal Structure Determination

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Caption: A flowchart illustrating the process from synthesis to final crystallographic data.



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Caption: Common non-covalent interactions governing the crystal packing of these compounds.

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